Tri(Amino-PEG3-amide)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

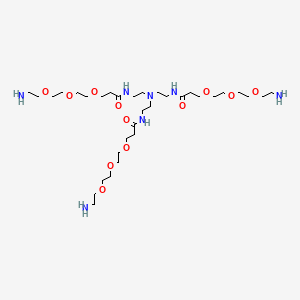

Tri(Amino-PEG3-amide)-amine is a compound that features three amino groups attached to a polyethylene glycol (PEG) backbone with three ethylene glycol units. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple amino groups makes it a versatile building block for further chemical modifications and conjugations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(Amino-PEG3-amide)-amine typically involves the reaction of a PEG3 backbone with amine groups. One common method is the amidation reaction, where a PEG3 backbone with carboxylic acid groups reacts with amine-containing compounds under specific conditions. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of amide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors and precise control of reaction conditions. The use of high-purity starting materials and efficient purification techniques, such as chromatography, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tri(Amino-PEG3-amide)-amine can undergo several types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

Bioconjugation

Tri(Amino-PEG3-amide)-amine plays a significant role in bioconjugation processes, where it is used to link biomolecules such as antibodies and peptides. The primary amines react with carboxylic acids or activated esters, facilitating the formation of stable amide bonds. This property is particularly beneficial in the development of:

- Antibody-drug conjugates (ADCs) : Enhancing targeted delivery of therapeutic agents.

- Protein labeling : For tracking and studying protein interactions within biological systems.

Drug Delivery Systems

The compound's ability to increase solubility due to its PEG chains makes it an excellent candidate for drug delivery applications. Key benefits include:

- Reduced Immunogenicity : PEGylation minimizes immune responses, prolonging circulation time in the bloodstream.

- Enhanced Stability : Protects bioactive molecules from degradation, ensuring effective delivery to target sites.

PROTAC Synthesis

This compound is utilized as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic modalities that leverage the ubiquitin-proteasome system to selectively degrade target proteins. The compound's structure allows for:

- Dual Ligand Attachment : Facilitating the connection between a ligand targeting an E3 ligase and another for the target protein.

- Customizability : Researchers can modify linkers for optimal binding efficiency, enhancing PROTAC efficacy in therapeutic applications .

Nanotechnology

In nanotechnology, this compound serves as a functionalizing agent for nanoparticles. Its reactive amino groups enable:

- Surface Modification : Improving biocompatibility and functionality of nanoparticles used in drug delivery and imaging.

- Targeted Therapy Development : Facilitating the attachment of targeting moieties to nanoparticles for enhanced specificity towards diseased cells.

Case Study 1: Antibody-drug Conjugates

A study demonstrated the use of this compound in developing ADCs targeting cancer cells. By conjugating an antibody to a cytotoxic drug via this linker, researchers achieved significant improvements in targeting efficiency and reduced off-target effects compared to traditional methods .

Case Study 2: PROTAC Development

In a recent publication, researchers synthesized a series of PROTACs using this compound as a linker. The study highlighted how varying the length of the PEG chain influenced cellular uptake and degradation rates of target proteins, showcasing its potential in precision medicine .

Summary

This compound is a highly versatile compound with significant applications in bioconjugation, drug delivery systems, PROTAC synthesis, and nanotechnology. Its unique chemical properties enable researchers to create advanced therapeutic modalities with improved efficacy and specificity. As research continues to evolve, this compound is poised to play a crucial role in the development of innovative biomedical solutions.

| Application Area | Key Features | Benefits |

|---|---|---|

| Bioconjugation | Stable amide bond formation | Enhanced targeting of drugs |

| Drug Delivery | Increased solubility and stability | Prolonged circulation time |

| PROTAC Synthesis | Linker for dual ligand attachment | Selective protein degradation |

| Nanotechnology | Functionalizing agent for nanoparticles | Improved biocompatibility |

Mechanism of Action

The mechanism of action of Tri(Amino-PEG3-amide)-amine is largely dependent on its ability to interact with other molecules through its amino groups. These interactions can include hydrogen bonding, electrostatic interactions, and covalent bonding. The molecular targets and pathways involved vary depending on the specific application, but generally, the compound can modify the properties of other molecules or materials through these interactions.

Comparison with Similar Compounds

Similar Compounds

Tri(Amino-PEG2-amide)-amine: Similar structure but with two ethylene glycol units.

Tri(Amino-PEG4-amide)-amine: Similar structure but with four ethylene glycol units.

Di(Amino-PEG3-amide)-amine: Contains two amino groups instead of three.

Uniqueness

Tri(Amino-PEG3-amide)-amine is unique due to its specific PEG3 backbone and three amino groups, which provide a balance between flexibility and functionality. This makes it particularly suitable for applications requiring multiple points of attachment or modification.

Biological Activity

Tri(Amino-PEG3-amide)-amine, also known as CAS 2055040-99-6, is a PEG-based compound featuring three amino groups linked to polyethylene glycol (PEG) chains. This compound has garnered attention in the fields of bioconjugation, drug delivery, and targeted protein degradation due to its unique structural properties and biological activities.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Core Structure : A central amine group with three PEG3 chains capped with amide bonds.

- Molecular Formula : C33H69N7O12

- Molecular Weight : 756.0 g/mol

- Purity : Typically ≥98% .

The presence of multiple amino groups enhances its reactivity, allowing for efficient formation of stable amide bonds with carboxylic acids, which is crucial for various bioconjugation applications .

1. Bioconjugation Applications

This compound is primarily utilized in the synthesis of bioconjugates, where it serves as a linker to attach biomolecules such as peptides and antibodies. The high reactivity of its amino groups facilitates:

- Amide Bond Formation : Reacting with carboxylic acids to form stable amide bonds essential for constructing complex biomolecular architectures.

- Reductive Amination : Interacting with carbonyl compounds to create C-N bonds, which are important for drug targeting .

2. Drug Delivery Systems

The PEG chains in this compound significantly enhance solubility and biocompatibility, which are critical for drug delivery systems. Key advantages include:

- Reduced Immunogenicity : PEGylation minimizes the immune response, prolonging the circulation time of therapeutic agents in the bloodstream .

- Increased Stability : The compound protects bioactive molecules from degradation, ensuring their efficacy upon administration .

3. Targeted Protein Degradation (PROTACs)

This compound plays a vital role in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that recruit E3 ligases to target proteins for ubiquitination and subsequent degradation via the proteasome. The biological activity of this compound in this context includes:

- Linkage to E3 Ligases : Serving as a linker between an E3 ligase ligand and a target protein ligand, facilitating selective degradation of unwanted proteins .

- Research and Development : It is widely used in experimental setups aimed at understanding protein dynamics and developing therapeutic strategies against diseases characterized by protein dysregulation .

Case Study 1: Efficacy in PROTAC Development

A study highlighted the use of this compound in synthesizing effective PROTACs that target specific oncogenic proteins. The results demonstrated that these PROTACs could successfully induce degradation of target proteins in cancer cell lines, showcasing the compound's potential in cancer therapeutics .

Case Study 2: Bioconjugation Efficiency

In another research effort, this compound was employed to create antibody-drug conjugates (ADCs). The study reported high yields of stable conjugates with enhanced cytotoxicity against tumor cells compared to unconjugated drugs, underscoring its utility in targeted cancer therapies .

Summary Table of Biological Activities

| Activity Type | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Formation of stable amide bonds with biomolecules | High reactivity and stability |

| Drug Delivery | Enhances solubility and reduces immunogenicity | Prolonged circulation time |

| Targeted Degradation | Serves as a linker in PROTACs for selective protein degradation | Effective targeting of disease-related proteins |

Properties

IUPAC Name |

3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H69N7O12/c34-4-16-47-22-28-50-25-19-44-13-1-31(41)37-7-10-40(11-8-38-32(42)2-14-45-20-26-51-29-23-48-17-5-35)12-9-39-33(43)3-15-46-21-27-52-30-24-49-18-6-36/h1-30,34-36H2,(H,37,41)(H,38,42)(H,39,43) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSJMACFJXJKGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H69N7O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

755.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.